

Technical Support Center: 1-(2-bromophenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(2-bromophenyl)-1H-pyrrole-2,5-dione

Cat. No.: B1332413

[Get Quote](#)

This technical support center provides essential information for researchers, scientists, and drug development professionals on the storage, handling, and use of **1-(2-bromophenyl)-1H-pyrrole-2,5-dione** (CAS No: 36817-47-7).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for **1-(2-bromophenyl)-1H-pyrrole-2,5-dione**?

A1: It is recommended to store **1-(2-bromophenyl)-1H-pyrrole-2,5-dione** in a tightly sealed container in a dry and cool place.[\[1\]](#) For long-term storage, keep the container in a well-ventilated area.

Q2: What are the main hazards associated with **1-(2-bromophenyl)-1H-pyrrole-2,5-dione** and what personal protective equipment (PPE) should be used?

A2: **1-(2-bromophenyl)-1H-pyrrole-2,5-dione** is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[\[2\]](#) Appropriate PPE includes safety glasses, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.[\[3\]](#)

Q3: What is the general solubility of **1-(2-bromophenyl)-1H-pyrrole-2,5-dione**?

A3: While specific quantitative solubility data for **1-(2-bromophenyl)-1H-pyrrole-2,5-dione** is not readily available, N-aryl maleimides, as a class of compounds, generally exhibit good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[4] They are expected to have lower solubility in non-polar organic solvents and are generally poorly soluble in aqueous media.[4] For quantitative solubility determination, an experimental protocol is provided in the "Experimental Protocols" section.

Q4: What are the common reactions that **1-(2-bromophenyl)-1H-pyrrole-2,5-dione** can undergo?

A4: As an N-substituted maleimide, **1-(2-bromophenyl)-1H-pyrrole-2,5-dione** is an excellent Michael acceptor and a dienophile. It readily participates in Michael addition reactions, particularly with thiols, and in Diels-Alder cycloaddition reactions.[5][6]

Quantitative Data Summary

Physical and Chemical Properties

Property	Value	Source
Molecular Formula	C ₁₀ H ₆ BrNO ₂	[2][7]
Molecular Weight	252.06 g/mol	[2][7]
Appearance	Solid	[2]
CAS Number	36817-47-7	[2][7]

Hazard and Safety Information

Hazard Statement	Description	Precautionary Statement
H302	Harmful if swallowed	P264, P270, P301+P312, P330, P501
H315	Causes skin irritation	P264, P280, P302+P352, P332+P313, P362
H319	Causes serious eye irritation	P264, P280, P305+P351+P338, P337+P313
H335	May cause respiratory irritation	P261, P271, P304+P340, P312, P403+P233, P405, P501

This table summarizes the main GHS hazard statements and precautionary statements. For a complete list, please refer to the safety data sheet (SDS).[\[2\]](#)

Qualitative Solubility Data

Solvent	Predicted Solubility
Dimethylformamide (DMF)	Soluble
Dimethyl sulfoxide (DMSO)	Soluble
Dichloromethane (DCM)	Sparingly Soluble
Toluene	Slightly Soluble
Water	Insoluble

Experimental Protocols

Protocol 1: Determination of Quantitative Solubility

Objective: To determine the quantitative solubility of **1-(2-bromophenyl)-1H-pyrrole-2,5-dione** in a specific solvent.

Materials:

- **1-(2-bromophenyl)-1H-pyrrole-2,5-dione**
- Selected solvent (e.g., DMF, DMSO, etc.)
- Analytical balance
- Vortex mixer
- Centrifuge
- High-performance liquid chromatography (HPLC) system with a UV detector

Procedure:

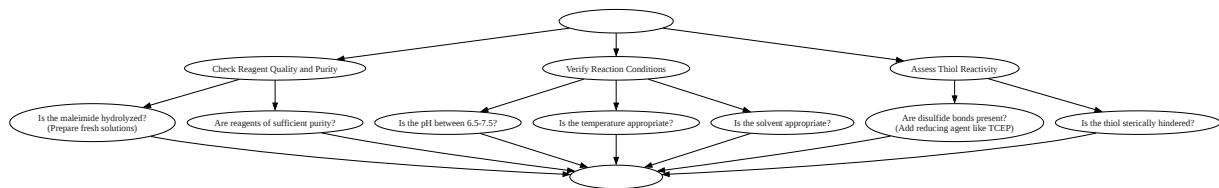
- Prepare a saturated solution by adding an excess amount of **1-(2-bromophenyl)-1H-pyrrole-2,5-dione** to a known volume of the solvent in a vial.
- Vortex the mixture vigorously for 2 minutes and then allow it to equilibrate at a constant temperature (e.g., 25 °C) for 24 hours to ensure saturation.
- Centrifuge the saturated solution to pellet the undissolved solid.
- Carefully withdraw a known volume of the supernatant and dilute it with a known volume of the same solvent.
- Analyze the diluted solution by HPLC to determine the concentration of the dissolved compound.
- Calculate the original concentration in the saturated solution to determine the solubility in units such as g/L or mg/mL.

Protocol 2: Michael Addition with a Thiol

Objective: To synthesize the Michael adduct of **1-(2-bromophenyl)-1H-pyrrole-2,5-dione** with N-acetyl-L-cysteine.

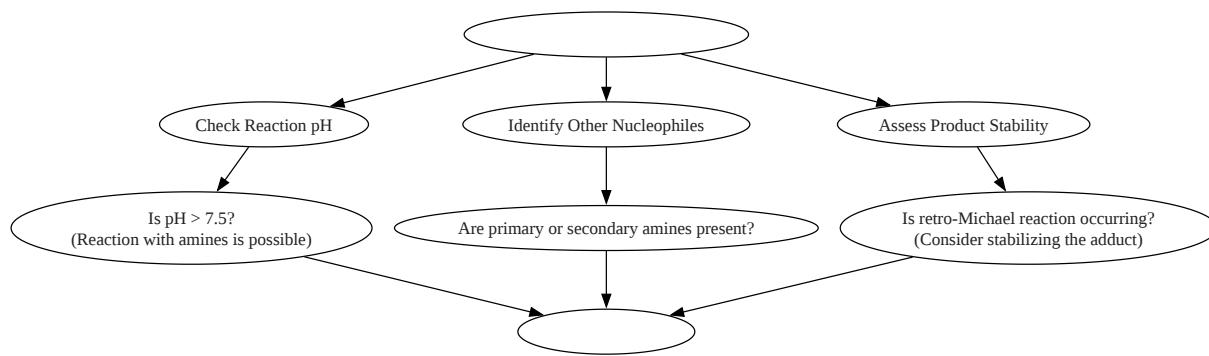
Materials:

- **1-(2-bromophenyl)-1H-pyrrole-2,5-dione**


- N-acetyl-L-cysteine
- Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
- 50 mM phosphate buffer (pH 7.4) with 20% acetonitrile
- Nitrogen gas
- 0.1 M HCl
- C18 silica for purification

Procedure:

- In a round-bottom flask, dissolve N-acetyl-L-cysteine (0.2 mmol) and TCEP·HCl (0.4 mmol, 2 equivalents) in 5 mL of the phosphate buffer/acetonitrile solution.[4]
- Degas the solution by bubbling nitrogen gas through it for 10 minutes.[4]
- Add **1-(2-bromophenyl)-1H-pyrrole-2,5-dione** (0.3 mmol, 1.5 equivalents) portion-wise to the solution while stirring.[4]
- Allow the reaction to proceed at room temperature for 5 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Suspend the resulting residue in 5 mL of 0.1 M HCl and filter the precipitate.[4]
- Purify the crude product by flash chromatography on C18 silica to obtain the desired Michael adduct.[4]


Troubleshooting Guides

Issue 1: Low or No Reaction in Michael Addition

[Click to download full resolution via product page](#)

Symptom	Possible Cause	Recommended Solution
Low or no product formation	Hydrolysis of the maleimide: The maleimide ring can open in aqueous solutions, especially at pH > 7.5, rendering it unreactive.	Prepare fresh solutions of 1-(2-bromophenyl)-1H-pyrrole-2,5-dione in an anhydrous organic solvent like DMSO or DMF immediately before use. [8]
Oxidized thiols: The thiol starting material may have formed disulfide bonds, which are not reactive towards maleimides.	Add a reducing agent like TCEP to the reaction mixture to reduce any disulfide bonds to free thiols. [8]	
Incorrect pH: The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5. [8]	Ensure the reaction buffer is within the optimal pH range. At lower pH, the reaction is slow, and at higher pH, side reactions with amines can occur.	
Steric hindrance: The thiol may be sterically hindered, preventing the maleimide from accessing the reaction site.	Consider using a longer linker on the maleimide or optimizing the reaction conditions (e.g., temperature, reaction time).	

Issue 2: Formation of Side Products

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for the formation of side products.

Symptom	Possible Cause	Recommended Solution
Multiple spots on TLC or peaks in LC-MS	Reaction with amines: At pH values above 7.5, maleimides can react with primary amines, leading to undesired byproducts.	Maintain the reaction pH between 6.5 and 7.5 to ensure high selectivity for thiols.
Retro-Michael reaction: The thioether bond formed can be reversible, especially in the presence of other thiols, leading to a mixture of products.	After the initial reaction, consider adjusting the pH to >8.5 to promote hydrolysis of the succinimide ring, which forms a more stable, ring-opened adduct.	
Impure starting materials: Impurities in the starting materials can lead to the formation of side products.	Ensure the purity of 1-(2-bromophenyl)-1H-pyrrole-2,5-dione and the thiol starting material before starting the reaction.	

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. 1-(2-Bromophenyl)-1H-pyrrole-2,5-dione | C₁₀H₆BrNO₂ | CID 709265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation [mdpi.com]
- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Technical Support Center: 1-(2-bromophenyl)-1H-pyrrole-2,5-dione]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1332413#storage-and-handling-of-1-2-bromophenyl-1h-pyrrole-2-5-dione\]](https://www.benchchem.com/product/b1332413#storage-and-handling-of-1-2-bromophenyl-1h-pyrrole-2-5-dione)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com